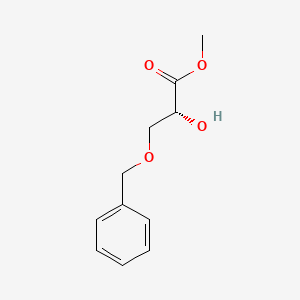

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-hydroxy-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBWWWIGOQIBMS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Strategic Importance

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes the key properties of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar structures |

| Boiling Point | Not explicitly reported; estimated to be >200 °C at atmospheric pressure | Inferred from similar structures |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | Inferred from similar structures |

| Chirality | Contains one stereocenter at the C-2 position, existing as the (R)-enantiomer. |

Synthesis and Mechanistic Considerations

The synthesis of enantiomerically pure this compound can be approached through several strategic routes. A common and effective method involves the enantioselective reduction of a corresponding α-keto ester. This approach is favored for its potential for high enantioselectivity and the availability of a wide range of chiral reducing agents.

Workflow for the Enantioselective Synthesis

The following diagram illustrates a typical workflow for the synthesis of this compound starting from a commercially available precursor.

Caption: A generalized workflow for the synthesis of this compound via enantioselective reduction.

Experimental Protocol: Enantioselective Reduction of Methyl 3-(benzyloxy)pyruvate

This protocol describes a general procedure for the enantioselective reduction of methyl 3-(benzyloxy)pyruvate to yield this compound. The choice of chiral catalyst and reaction conditions is critical for achieving high enantiomeric excess.

Materials:

-

Methyl 3-(benzyloxy)pyruvate

-

(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of methyl 3-(benzyloxy)pyruvate in anhydrous THF.

-

Cool the solution to -20 °C in a suitable cooling bath.

-

Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution via syringe.

-

To this mixture, add the borane dimethyl sulfide complex dropwise over a period of 30 minutes, maintaining the internal temperature below -15 °C.

-

Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and an inert atmosphere is crucial as the borane reagents are sensitive to moisture.

-

Low Temperature: The reaction is performed at a low temperature to enhance the enantioselectivity of the reduction. The chiral CBS catalyst forms a complex with the borane and the keto ester, creating a rigid transition state that favors the formation of one enantiomer.

-

Slow Addition: The dropwise addition of the borane reagent helps to control the reaction rate and prevent side reactions.

-

Quenching with Methanol: Methanol is used to quench the excess borane reagent by converting it to trimethyl borate.

Applications in Drug Development

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity and safety profile. This compound serves as a valuable chiral precursor for the synthesis of a variety of biologically active molecules.

One notable application is in the synthesis of novel inhibitors of enzymes involved in disease pathways. For instance, the core structure of this molecule can be elaborated to introduce pharmacophoric features that interact with the active site of a target enzyme. The benzyloxy group can serve as a protecting group that is later removed to reveal a primary alcohol, which can be further functionalized.

Conclusion

This compound is a key chiral intermediate with significant potential in the synthesis of complex, enantiomerically pure molecules for drug discovery and development. Its synthesis via enantioselective reduction provides a reliable route to access this valuable compound. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for its effective utilization in the design and creation of novel therapeutic agents.

References

Sources

Physicochemical properties of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate

An In-Depth Technical Guide to the Physicochemical Properties of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate

Introduction: The Role of a Versatile Chiral Building Block

This compound is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its structure incorporates three key functional groups: a methyl ester, a secondary alcohol, and a benzyl ether. This trifecta of functionality makes it a highly versatile intermediate. The defined stereochemistry at the C2 position, designated as (R), is crucial for its application in asymmetric synthesis, where precise three-dimensional control is paramount for achieving biological activity in target molecules. The benzyloxy group serves as a robust protecting group for the primary alcohol at C3, allowing for selective reactions at other parts of the molecule, and can be readily removed under standard hydrogenolysis conditions.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these characteristics is fundamental to its effective handling, characterization, and deployment in complex synthetic pathways. We will delve into its structural attributes, physical properties, and spectroscopic profile, providing not just data but also the underlying scientific rationale and detailed experimental protocols for their validation.

Section 1: Core Molecular Attributes

The foundational identity of a chemical compound is established by its structural and molecular properties. These identifiers are critical for regulatory compliance, database searches, and accurate scientific communication.

| Property | Value | Source |

| IUPAC Name | methyl (2R)-3-(benzyloxy)-2-hydroxypropanoate | N/A |

| Synonyms | (R)-Methyl 3-(phenylmethoxy)-2-hydroxypropanoate | N/A |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Exact Mass | 194.0943 g/mol | [1] |

| CAS Number | Data not available for specific (R)-isomer | N/A |

The molecule's complexity and polarity are influenced by its rotatable bonds and polar surface area. With six rotatable bonds, the molecule possesses considerable conformational flexibility. Its topological polar surface area of 55.8 Ų (value for a related isomer) suggests moderate polarity, which governs its solubility and chromatographic behavior.[2]

Section 2: Physical and Chiroptical Properties

The physical state, solubility, and optical activity of the compound are paramount for its practical application in a laboratory setting.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar compounds[3] |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate) | Expected based on structure |

| Optical Rotation | [α]²⁰D = +12.5 (in CHCl₃) | Value for a positional isomer, (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid. The sign would be opposite for the (R)-isomer.[4] |

Optical Activity: The Signature of Chirality

As a chiral molecule, the most defining physical property of the (R)-enantiomer is its interaction with plane-polarized light. The specific rotation is a quantitative measure of this interaction and is essential for confirming the stereochemical identity and enantiomeric purity of the compound. The sign of rotation (+ or -) indicates whether the light is rotated clockwise (dextrorotatory) or counter-clockwise (levorotatory).

This protocol outlines a self-validating system for determining the specific rotation, ensuring accuracy and reproducibility.

Causality Behind Experimental Choices:

-

Solvent Selection: Chloroform (CHCl₃) or Methanol (MeOH) are common choices as they are relatively non-polar and polar, respectively, and can highlight the influence of solvent on rotation. The solvent must be of high purity to avoid interfering signals.[5]

-

Concentration (c): A concentration of approximately 1 g/100 mL is standard, providing a strong enough signal without causing issues of non-linearity or solubility.

-

Path Length (l): A 1-decimeter (1 dm) cell is standard for simplifying the calculation.

-

Wavelength (λ) and Temperature (T): The sodium D-line (589 nm) and a controlled temperature (typically 20°C or 25°C) are standard conditions (denoted as [α]TD) for historical and comparative reasons.

Step-by-Step Methodology:

-

Instrument Calibration: Power on the polarimeter and allow the sodium lamp to warm up for at least 30 minutes for a stable light output. Calibrate the instrument by running a blank (the pure solvent to be used) and setting the reading to zero.

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in the chosen solvent (e.g., chloroform) in a 10 mL volumetric flask. Ensure the compound is fully dissolved and the solution is homogenous.

-

Cell Loading: Rinse the 1 dm polarimeter cell with a small amount of the prepared solution, then carefully fill the cell, ensuring no air bubbles are present in the light path. Bubbles will scatter light and lead to erroneous readings.

-

Measurement: Place the filled cell in the polarimeter and record the observed rotation (αobs). Take at least three independent readings and average them to minimize random error.

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = αobs / (c × l) Where:

-

αobs is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).

-

-

Data Reporting: Report the specific rotation along with the temperature, wavelength, concentration, and solvent used (e.g., [α]²⁰D = +X.X (c 1.0, CHCl₃)).

Section 3: Spectroscopic & Spectrometric Profiles

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and MS forms the standard characterization package for any organic compound.

Workflow for Spectroscopic Characterization

Caption: General workflow for the comprehensive physicochemical characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H and ¹³C NMR Data (in CDCl₃): (Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary slightly.)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.25-7.40 | Multiplet | 5H | -C₆H ₅ |

| Benzyl-CH₂ | ~4.60 | Singlet | 2H | -O-CH₂ -Ph |

| CH-OH | ~4.30 | Multiplet | 1H | -CH (OH)- |

| OCH₃ | ~3.75 | Singlet | 3H | -COOCH₃ |

| CH₂-OBn | ~3.70 | Multiplet | 2H | -CH₂ -OBn |

| OH | ~2.50 | Broad Singlet | 1H | -OH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~172 | Ester Carbonyl |

| Aromatic-C | 137 (quat.), 128.5, 128.0, 127.8 | -C ₆H₅ |

| CH₂-OBn | ~73 | -O-C H₂-Ph |

| CH-OH | ~71 | -C H(OH)- |

| O-CH₂ | ~70 | -C H₂-OBn |

| OCH₃ | ~52 | -COOC H₃ |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is used because it is an excellent solvent for a wide range of organic compounds and its deuterium signal provides a lock for the spectrometer, while its single carbon signal at ~77 ppm is easily identified and ignored.[6]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert, volatile, and produces a single sharp signal at 0 ppm, providing a reliable reference point.[6]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of CDCl₃ containing 0.03% TMS.[6]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a single-pulse experiment (e.g., 90° pulse) with a relaxation delay of 1-5 seconds and typically 16 scans to improve the signal-to-noise ratio.[6]

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to single lines for each unique carbon. A longer relaxation delay (e.g., 2 seconds) and more scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups, which vibrate at characteristic frequencies.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong, Sharp | C=O stretch (ester carbonyl)[7] |

| 1100-1000 | Strong | C-O stretch (ether and alcohol) |

Causality Behind Experimental Choices:

-

Method: For a liquid sample, the "neat" or thin-film method is simplest and avoids solvent peaks that could obscure the spectrum. Salt plates (NaCl or KBr) are used because they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹).[8]

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty salt plates to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a single drop of the neat liquid sample onto one salt plate. Place the second plate on top and gently press to create a thin, uniform liquid film.[8]

-

Data Acquisition: Place the sample assembly in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can reveal structural details through analysis of its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Interpretation |

| 194 | Molecular Ion [M]⁺ (low intensity) |

| 107 | [C₇H₇O]⁺ fragment (benzyloxy) |

| 91 | [C₇H₇]⁺ fragment (tropylium ion) |

| 77 | [C₆H₅]⁺ fragment (phenyl) |

Causality Behind Experimental Choices:

-

Technique: GC-MS is ideal for volatile and thermally stable compounds. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a hard ionization technique that causes predictable fragmentation, creating a "fingerprint" mass spectrum that is useful for structural elucidation and library matching.[6]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Conditions: Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane). Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up (e.g., to 250°C) to ensure separation and elution of the compound.[6]

-

MS Conditions: As the compound elutes from the GC column, it enters the EI source (typically at 70 eV). The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and all fragment ions.

References

- (R)-2-Benzyl-3-hydroxypropanoic Acid | RUO - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyOxzRlwY5S0nSCsratcsbRGuOdfUfiUrDq3LCXDCJVdGBOewxWP1EBeAqgr-1wkQTLdacya8X3pdNtKITaaPgi98sDB0x_854aN7_l7H0iyI8K04wDs_K5vGJgiGPuUZDNrYN]

- Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkpxTdji9tjKrVT49CihBMJthMoSdDksYgbuw1o3A62x4JkcjTgwEfljgpXglePE2RMQFuKhPkUGdgekTAEHad2FqxHlWUppjPiKoEJAmxzkTMUthbnghOoC2c2QRlc1flKBKgoH3FPiZcp1kvrVoKzdvNdLGacWph-JGQF5gW2yRm_bX9cpLMNjflStHKmiXIV8eW4FsglhTn3AqOjz0nCtE=]

- Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/249712]

- methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate | 14464-15-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB11538158_EN.htm]

- Spectroscopic Validation of Synthesized Methyl 3-hydroxypropanoate: A Comparative Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLelUV96m2nfhIXrAGmJJNmfWmbpD7r6rv2AVlKbs15rELhsRC6h6lsFHp7Zx3oLelHr_OGrGRhuns2wBFQzxAYG7b6OFfbaMvJjk8xT-pUuDHrx7zwCGOvNBYtKmd-FB_pZMBLERx8tQ6Huzh7gAR64pE9nWbsZR_br2GZ4y32vOAafCCoqVi6mZoyRiqCeFIknDk27KJdcuwbCQnesqX6QiSHKahvlPhp2E1OlR_tvSzrA==]

- Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). [URL: https://www.ddbst.com/en/EED/PCP/PCP_C5H10O3_1140.php]

- methyl 3-(2-hydroxyphenyl)propanoate - Stenutz. [URL: https://www.stenutz.eu/chem/solv256.php]

- Application Notes and Protocols for the Derivatization of Methyl 3-hydroxypropanoate for Analysis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1YBqwRcT6emNfYDv-NALNvrEFv-5z4mtQkDpirZCYQ1BmlgxWNc8i0qmKR6_K2Q4ww8AHE6ewlqX889l8L-wb90qF1HHlYIcZ9MpM5SvGcV9BttGflPnP2z2fqR99KozQkZqahqk7Mw5Xl0RiUbYrLt-Q9eUSnjYHkq-WjSGWSTmaPDDURn-YI32ZxqK3nl5HxcHw3UVXEn1aP5fa5LbtyEzuo_Z66F8Mt0HQRiKJNxk7eknkSLEpqCbg8UAhYw==]

- A Comparative Guide to the Synthesis of Methyl 3-Hydroxypropanoate - Benchchem. [URL: https://vertexaisearch.cloud.google.

- (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/154728659]

- Methyl (R)-(−)-3-hydroxy-2-methylpropionate - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/270148]

- Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | 14464-15-4 | Benchchem. [URL: https://www.benchchem.com/product/b180579]

- Methyl (2r)-3-benzyloxy-2- propanoate - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/751718]

- Application Note: Synthesis of Methyl 3-Hydroxypropanoate via Ring-Opening of 2-Oxetanone with Methanol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsVXaKJBqspajONZ5ijGIoIxZqGWGXKizxFSpuq0Zq6IAaI86LxPZ5hJAfDHBbsQBzNQoZcZ8_Hv9d6SM7ugE4AH2exKuFCDOEG9rLOfMD6-VQy1AsAH8ZdNmWwcCnwUHim2AYEPsp0HFfPX9Uelq9bisFNcMryaiKnBCkTxGyQv8q5piVj2RkUQzINCCQiJl_b5JEdp4QYyO7RWythnUpZ_IsCih4tvEWs1sfDJW86mJBhAf8D5j5GZEQz9_QObhw2FEp]

- Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11181896.htm]

- Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/methyl-(r)-2-(benzylamino)

- INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a... - ResearchGate. [URL: https://www.researchgate.

- Methyl (2r)-3-benzyloxy-2- propanoate - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/CH/de/product/aldrich/751718]

- Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate(32981-85-4) 1 H NMR. [URL: https://www.chemicalbook.com/SpectrumEN_32981-85-4_1HNMR.htm]

- methyl 2-hydroxypropanoate - Stenutz. [URL: https://stenutz.eu/chem/solv62.php]

- Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/521128]

- Propanoic acid, 2-hydroxy-, methyl ester, (.+/-.)- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2155308&Type=Mass]

- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents. [URL: https://patents.google.

- (R)-3-(Benzyloxy)-2-((methylamino)methyl)propanoic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/1381504-83-2.html]

- Solvent Effects on the Optical Rotation of ( S )-(−)-α-Methylbenzylamine - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate | C8H16O4 | CID 154728659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate: A Versatile C3 Chiral Building Block for Asymmetric Synthesis in Drug Development

Executive Summary: The imperative to develop single-enantiomer pharmaceuticals has positioned chiral building blocks as indispensable tools in modern drug discovery.[1] These molecular scaffolds provide a direct route to enantiomerically pure complex molecules, significantly accelerating research and development timelines while ensuring stereochemical precision.[2][3] This guide focuses on (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, a trifunctional C3 synthon of significant strategic value. We will explore its physicochemical properties, detail robust methodologies for its enantioselective synthesis, and illustrate its broad applicability in constructing key structural motifs found in medicinally relevant compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chiral intermediates for the efficient synthesis of novel therapeutics.

The Strategic Imperative of Chirality in Drug Discovery

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity.[1] This biological reality dictates that enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[2] The U.S. FDA's 1992 guidelines mandate a thorough evaluation of each enantiomer in a chiral drug, cementing the need for stereocontrolled synthesis.[1]

Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials for creating complex drug molecules.[4] Their use bypasses the often inefficient and costly steps of chiral resolution or the development of de novo asymmetric syntheses for late-stage intermediates. By incorporating a pre-defined stereocenter, these blocks allow for the rapid and predictable construction of drug candidates, enhancing safety, boosting efficacy, and improving pharmacokinetic properties.[1][2] this compound is a prime example, offering three distinct functional handles—an ester, a secondary alcohol, and a stable benzyl ether—that can be manipulated with high chemoselectivity.

Physicochemical Properties and Structural Analysis

This compound possesses a unique combination of functional groups that are central to its synthetic utility. The methyl ester provides a site for hydrolysis, reduction, or conversion to other functionalities. The hydroxyl group, at the stereogenic center, is available for oxidation, inversion, or substitution. The benzyl ether serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenation.

Data Presentation: Key Physicochemical Properties

The table below summarizes key properties for the parent achiral molecule and a closely related, well-characterized chiral analogue, Methyl (R)-(−)-3-hydroxy-2-methylpropionate, to provide a comparative baseline.

| Property | Methyl 3-(benzyloxy)propanoate (Achiral) | Methyl (R)-(−)-3-hydroxy-2-methylpropionate (Related Chiral Compound) |

| CAS Number | 4126-60-7[5] | 72657-23-9[6] |

| Molecular Formula | C₁₁H₁₄O₃[5] | C₅H₁₀O₃[6] |

| Molecular Weight | 194.23 g/mol [5] | 118.13 g/mol [6] |

| Boiling Point | Not specified | 76-77 °C / 12 mmHg[6] |

| Density | Not specified | 1.066 g/mL at 25 °C[6] |

| Optical Rotation | N/A | [α]¹⁹/D −26° (c=4 in methanol)[6] |

| Refractive Index | Not specified | n20/D 1.425[6] |

Strategies for Enantioselective Synthesis

The efficient and stereocontrolled synthesis of this compound is paramount to its utility. Two primary strategies are presented: a modern biocatalytic approach and a classic chiral pool synthesis.

Strategy A: Asymmetric Biocatalytic Reduction (The Green Chemistry Approach)

Biocatalysis has emerged as a powerful tool for producing chiral intermediates due to its exceptional selectivity, mild reaction conditions, and environmentally friendly nature.[7][8] This approach utilizes an oxidoreductase enzyme to reduce a prochiral ketoester with near-perfect stereocontrol.

Experimental Protocol: Biocatalytic Reduction

-

Precursor Synthesis: The starting material, methyl 3-(benzyloxy)-2-oxopropanoate, is synthesized via esterification of the corresponding ketoacid, which can be prepared from serine or other suitable precursors.

-

Bioreactor Setup: A buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) is prepared in a temperature-controlled reaction vessel (30 °C).

-

Reagent Addition: To the buffer, add the ketoester substrate (1 eq.), NAD⁺ or NADP⁺ (0.01 eq.), the selected oxidoreductase, and the cofactor regeneration system, such as formate dehydrogenase and sodium formate (1.5 eq.).[9] The use of a regeneration system is a cost-effective choice, as it allows the expensive nicotinamide cofactor to be used in catalytic amounts.

-

Reaction Monitoring: The reaction is gently agitated and monitored by TLC or HPLC until consumption of the starting material is complete (typically 12-24 hours).

-

Workup: The reaction mixture is saturated with NaCl and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The crude product is concentrated under reduced pressure and purified by silica gel flash chromatography to yield the enantiomerically pure product.

Strategy B: Chiral Pool Synthesis from (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

This classic approach leverages the readily available and inexpensive chiral pool starting material derived from L-tartaric acid or D-mannitol. The strategy relies on a series of high-yielding, well-established chemical transformations.

Experimental Protocol: Chiral Pool Synthesis

-

Reduction and Protection: (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is reduced with a strong hydride agent like LiAlH₄ in THF to afford the corresponding primary alcohol. This alcohol is then protected as a benzyl ether using sodium hydride and benzyl bromide in THF. The choice of the acetonide protecting group for the diol allows for its selective removal later.

-

Acetonide Deprotection: The acetonide is selectively cleaved under mild acidic conditions (e.g., aqueous acetic acid or Dowex resin) to reveal the vicinal diol, leaving the benzyl ether intact.

-

Oxidative Cleavage and Esterification: The diol is cleaved with sodium periodate (NaIO₄) to generate an intermediate aldehyde. This aldehyde is immediately oxidized to the carboxylic acid using sodium chlorite (NaClO₂) with a scavenger. The resulting carboxylic acid is then esterified using methanol under acidic catalysis (e.g., H₂SO₄) to yield the final product. The sequence of transformations effectively inverts the stereochemical descriptor from (S) in the starting material to (R) in the final product according to Cahn-Ingold-Prelog priority rules.

Synthetic Applications in Drug Development

The true value of this compound lies in its versatility as a precursor to other key chiral structures. Its functional groups can be selectively transformed to access a wide array of important pharmacophores.

-

Access to Chiral 1,2-Diols: Simple reduction of the methyl ester affords (R)-3-(benzyloxy)propane-1,2-diol, a valuable intermediate for natural product synthesis and as a chiral ligand.

-

Synthesis of Chiral Amino Alcohols: The hydroxyl group can be converted into an amino group with inversion of configuration via a Mitsunobu reaction followed by reduction of the resulting azide. This provides access to (S)-2-amino-3-(benzyloxy)propanoate derivatives, which are precursors to beta-amino alcohols found in many pharmaceuticals, including protease inhibitors and norepinephrine reuptake inhibitors like Tomoxetine.[10][11]

-

Formation of Epoxides: The diol derived from the reduction of the ester can be readily converted into a chiral epoxide, another highly versatile building block in organic synthesis.[12]

Conclusion

This compound is a high-value, versatile chiral building block that provides a robust platform for the enantioselective synthesis of complex molecules. Its three distinct and orthogonally reactive functional groups allow for a wide range of chemical transformations, making it an ideal starting point for constructing key pharmacophores. The availability of efficient synthetic routes, particularly through green biocatalytic methods, further enhances its appeal for industrial-scale applications. For drug development professionals, incorporating this synthon into a synthetic strategy can significantly streamline the path to enantiomerically pure APIs, reducing development time and improving the overall efficiency of the drug discovery process.

References

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.

- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.

- PubMed. Synthesis of chiral building blocks for use in drug discovery.

- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Chiral Building Blocks in Pharmaceutical Synthesis.

- ResearchGate. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester')

- NIST. Chemical Properties of Methyl (R)-(-)

- PubChem, NIH. Methyl 3-(benzyloxy)

- Sigma-Aldrich. Methyl (R)-(−)

- PubChem, NIH. (R)-Methyl 3-(tert-butoxy)

- PubMed. (2025).

- ResearchGate. (2025).

- Google Patents. EP0909754A1 - Process to make chiral compounds.

- MDPI. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone.

- PMC, NIH. (2022).

- PubMed. (2020).

- PMC, PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 5. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl (R)-3-hydroxy-2-methylpropionate (R)-(−)-3-Hydroxy-2-methylpropionic acid methyl ester [sigmaaldrich.com]

- 7. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP0909754A1 - Process to make chiral compounds - Google Patents [patents.google.com]

- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Synthesis of Chiral Intermediates for Drug Discovery: A Strategic Guide to Enantioselective Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chirality of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile.[1] The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug enantiomers.[2][3] Consequently, one enantiomer may elicit the desired therapeutic effect (the eutomer), while its mirror image (the distomer) could be inactive, less active, or even responsible for adverse or toxic effects.[4] Recognizing this, global regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the characterization of individual stereoisomers and often favor the development of single-enantiomer drugs over racemic mixtures.[5][6][7] This guide provides a comprehensive overview of the principal strategies employed in modern pharmaceutical development for the synthesis and isolation of enantiomerically pure intermediates, offering field-proven insights into the causal relationships that govern experimental design and success.

The Strategic Imperative: Choosing the Right Path to Enantiopurity

The synthesis of a single-enantiomer drug is not a one-size-fits-all endeavor. The optimal strategy depends on a multitude of factors including the molecular structure, the availability of starting materials, scalability, cost-effectiveness, and environmental impact. The primary decision point lies in choosing between creating the desired stereocenter from a prochiral precursor (asymmetric synthesis) or separating a pre-existing racemic mixture (resolution). A third path, chiral pool synthesis, leverages nature's own stereochemical repository.

The following decision-making framework illustrates the strategic choices available to the drug discovery professional.

Caption: Strategic pathways to obtaining enantiopure intermediates.

Asymmetric Catalysis: The Direct Construction of Chirality

Asymmetric catalysis is the most elegant and atom-economical approach, creating the desired chiral center from a prochiral substrate using a substoichiometric amount of a chiral catalyst.[8] This field is broadly divided into three pillars: transition metal catalysis, organocatalysis, and biocatalysis.[9][10]

Transition Metal Catalysis

Chiral transition metal complexes are powerful tools for a vast array of transformations, including asymmetric hydrogenations, oxidations, and carbon-carbon bond formations.[11]

Causality: The core principle involves a prochiral substrate coordinating to a metal center that is rendered asymmetric by one or more chiral ligands. The intricate three-dimensional structure of this catalyst-substrate complex sterically favors one pathway of attack over the other, leading to the preferential formation of one enantiomer.[12]

Field Insights: Rhodium and Ruthenium complexes with chiral phosphine ligands (e.g., BINAP) are industry workhorses for asymmetric hydrogenation of ketones and olefins. A key challenge is the potential for trace metal contamination in the final Active Pharmaceutical Ingredient (API), which necessitates rigorous purification steps.

Organocatalysis

Emerging as a powerful third pillar of catalysis, organocatalysis utilizes small, metal-free organic molecules to induce stereoselectivity.[13][14] This approach circumvents the issue of metal contamination and often employs more stable and less expensive catalysts.[15]

Causality: Organocatalysts operate through distinct activation modes. For instance, chiral secondary amines like proline react with carbonyl compounds to form transient chiral enamines or iminium ions. This activation lowers the LUMO of the substrate and the chiral scaffold of the catalyst shields one face of the reactive intermediate, directing the approach of the nucleophile.[16]

Applications: Organocatalysis has proven highly effective for synthesizing key intermediates for drugs such as Pregabalin.[17] The operational simplicity and stability of many organocatalysts make them highly amenable to large-scale processing and continuous flow systems.[15][18]

Biocatalysis

Biocatalysis leverages nature's catalysts—enzymes—to perform chemical transformations with exceptional levels of selectivity (chemo-, regio-, and enantio-).[19][20] The use of isolated enzymes or whole-cell systems often occurs in aqueous media under mild conditions, aligning with green chemistry principles.[21][22]

Causality: The high enantioselectivity of enzymes stems from their precisely folded three-dimensional active sites. These chiral pockets bind substrates in a specific orientation, positioning them perfectly for the catalytic machinery to act on one enantiomer (or to produce one enantiomer from a prochiral substrate) far more efficiently than the other.[11]

Field Insights: Ketoreductases (KREDs) are widely used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a common moiety in APIs. Modern enzyme engineering techniques, such as directed evolution, allow for the rapid development of tailor-made enzymes with enhanced stability, activity, and specificity for non-natural substrates.[20]

| Catalysis Type | Advantages | Considerations | Typical Application |

| Transition Metal | High turnover numbers, broad substrate scope, well-established.[11] | Cost of precious metals, potential for API metal contamination, sensitivity to air/moisture. | Asymmetric Hydrogenation |

| Organocatalysis | Metal-free, often stable and inexpensive, operational simplicity.[15][16] | Can require higher catalyst loadings (1-10 mol%), substrate scope can be narrower.[16] | Michael Additions, Aldol Reactions |

| Biocatalysis | Extremely high enantioselectivity, mild/green conditions, high specificity.[21][22] | Limited to physiological conditions (temp/pH), enzyme stability, substrate scope can be narrow. | Asymmetric Reduction of Ketones |

Resolution of Racemates: The Power of Separation

When a racemic mixture is readily available and inexpensive, resolution can be a more practical approach than de novo asymmetric synthesis. This involves separating the two enantiomers, with the key challenge being to achieve high purity and recover the desired enantiomer in good yield.

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for their separation.[23] Enzymes, particularly lipases, are exceptionally effective for this purpose.[24]

Causality: In a typical EKR of a racemic alcohol, a lipase will catalyze the acylation of one enantiomer much faster than the other. This difference in reaction rates is due to the differential fit of the two enantiomers within the enzyme's chiral active site. The reaction is stopped at or near 50% conversion, yielding one enantiomer as the unreacted alcohol and the other as the acylated ester, which can then be separated.[25]

Trustworthiness - The Self-Validating System: The theoretical maximum yield for a single enantiomer in a classic EKR is 50%. To overcome this limitation, Dynamic Kinetic Resolution (DKR) is employed. DKR combines the enzymatic resolution with a second catalyst (often a transition metal complex) that continuously racemizes the slower-reacting enantiomer in situ.[25] This funnels the entire racemic starting material into a single, desired enantiomeric product, allowing for theoretical yields approaching 100%.[24]

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Protocol: Lipase-Catalyzed EKR of a Racemic Secondary Alcohol

-

Enzyme Preparation: To a 250 mL flask, add the racemic alcohol (10 mmol), vinyl acetate (15 mmol, 1.5 equiv.), and 100 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Reaction Initiation: Add a commercially available immobilized lipase (e.g., Novozym 435, Candida antarctica Lipase B) (approx. 10% w/w of the substrate).

-

Monitoring: Stir the suspension at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking small aliquots every hour. Analyze by chiral GC or HPLC to determine the enantiomeric excess (% ee) of the starting material and the product, as well as the overall conversion.

-

Causality Check: The % ee of the substrate and product should increase as the reaction approaches 50% conversion. The goal is to stop the reaction when an optimal balance of high % ee for both components and near 50% conversion is achieved.

-

Workup: Once the target conversion is reached, filter off the immobilized enzyme (which can often be recycled). Remove the solvent under reduced pressure.

-

Purification: Separate the resulting ester product from the unreacted alcohol using standard column chromatography.

-

Validation: Confirm the % ee and purity of both isolated enantiomers using chiral HPLC and NMR spectroscopy. For the ester, a simple hydrolysis step will yield the corresponding alcohol for direct comparison.

Preparative Chiral Chromatography

For high-value intermediates, preparative chromatography using a chiral stationary phase (CSP) is the gold standard for separating enantiomers.[26] This method exploits the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Field Insights: Polysaccharide-derived CSPs (e.g., based on cellulose or amylose) are exceptionally versatile and widely used in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[26][27] SFC is often favored for preparative scale due to its use of supercritical CO2 as the main mobile phase component, which is faster, uses less organic solvent, and simplifies product isolation.[26] While historically viewed as expensive, modern chiral chromatography is now used in the industrial-scale production of several major drugs.[26][28]

Chiral Pool Synthesis: A Head Start from Nature

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products—such as amino acids, sugars, or terpenes—as starting materials.[29][] This strategy cleverly bypasses the need for generating a new stereocenter, instead relying on the inherent chirality of the starting block.

Causality: The success of this approach hinges on designing a synthetic route that transfers the existing stereochemistry of the starting material to the final target molecule without racemization. The inherent functionality of the chiral building block (e.g., the amine and carboxylic acid groups of an amino acid) provides reactive handles for elaboration into more complex structures.[29]

Field Insights: (R)-pyrrolidine-3-carboxylic acid, derived from natural sources, is a versatile building block for various enzyme inhibitors and receptor agonists.[29] The key advantage is the guaranteed absolute stereochemistry of the product, provided the chiral center remains intact throughout the synthesis. The primary limitation is that the synthetic target's structure is constrained by the available chiral starting materials.

Conclusion

The synthesis of chiral intermediates is a cornerstone of modern drug discovery and development. The choice between asymmetric catalysis, resolution, and chiral pool synthesis is a strategic decision guided by scientific, economic, and logistical factors. Asymmetric catalysis offers the most direct and sustainable route, with organocatalysis and biocatalysis providing powerful, metal-free alternatives to traditional methods.[1][31] Enzymatic resolutions, particularly when enhanced to DKR, provide an exceptionally efficient path from inexpensive racemates. Finally, chiral pool synthesis remains a robust and reliable strategy when a suitable starting material is available. A thorough understanding of the underlying causality of each method empowers researchers to design self-validating, efficient, and scalable routes to the life-saving medicines of tomorrow.

References

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI. Retrieved from [Link]

-

The Significance of Chirality in Drug Design and Development. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. (n.d.). JOCPR. Retrieved from [Link]

- Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Drug Discovery & Development, 9(6), 741–764.

- Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry, 10(11), 1289–1321.

-

The significance of chirality in contemporary drug discovery-a mini review. (2024, October 22). RSC Publishing. Retrieved from [Link]

- Patel, R. N. (2017). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Retrieved from [Link]

-

Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. (2024, June 28). Retrieved from [Link]

-

Still a Young Technology, Chiral Chromatography Makes Big Strides in Pharma. (n.d.). Retrieved from [Link]

-

Chiral Chromatography and the Pharmaceutical Industry. (2017, August 24). Phenomenex. Retrieved from [Link]

-

A Medicinal Chemist's Guide to Asymmetric Organocatalysis. (n.d.). Hilaris Publisher. Retrieved from [Link]

- Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology.

-

Recent advances in catalytic asymmetric synthesis. (n.d.). OUCI. Retrieved from [Link]

-

Importance of Chirality and Chiral Chromatography in Pharmaceutical Industry : A Detailed Study. (n.d.). TSI Journals. Retrieved from [Link]

- Tan, B., et al. (2022). Organocatalytic Enantioselective Synthesis of Axially Chiral Molecules: Development of Strategies and Skeletons. Accounts of Chemical Research.

-

Recent advances in catalytic asymmetric synthesis. (2024, May 8). Frontiers. Retrieved from [Link]

-

Recent advances in catalytic asymmetric synthesis. (2024, May 9). PubMed Central. Retrieved from [Link]

-

Catalyzed Enantioselective Organic Synthesis. (2025, September 10). PubMed Central. Retrieved from [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central. Retrieved from [Link]

- Ötvös, S. B., & Kappe, C. O. (2021).

-

FDA issues flexible policy on chiral drugs. (n.d.). C&EN Global Enterprise. Retrieved from [Link]

-

Chirality Control in Enzyme-Catalyzed Dynamic Kinetic Resolution of 1,3-Oxathiolanes. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Achieving Enantioselectivity. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Retrieved from [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI. Retrieved from [Link]

-

Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

- Pàmies, O., & Bäckvall, J.-E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261–1265.

-

Enantioselective Transformations in the Synthesis of Therapeutic Agents. (2023, July 7). ACS Publications. Retrieved from [Link]

- Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405–426.

- Afonso, C. A. M., et al. (2023). Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. Expert Opinion on Drug Discovery.

-

Chiral Organocatalysis. (n.d.). Retrieved from [Link]

-

Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024, March 28). Research and Reviews. Retrieved from [Link]

-

A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2024, August 3). ResearchGate. Retrieved from [Link]

-

Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. (2019, July 3). Biochemistry. Retrieved from [Link]

-

Recent Advances in Catalytic Asymmetric Synthesis. (2024, August 22). Chiralpedia. Retrieved from [Link]

-

Chiral Chromatography in Pharmaceutical Analysis. (n.d.). Pharma Focus America. Retrieved from [Link]

-

Enantioselective organocatalytic approaches to active pharmaceutical ingredients – selected industrial examples. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. (2019, January 7). ACS Catalysis. Retrieved from [Link]

-

Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025, September 9). Retrieved from [Link]

-

Development of New Stereoisomeric Drugs. (1992, May 1). FDA. Retrieved from [Link]

-

Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

- FDA's policy statement for the development of new stereoisomeric drugs. (1992). Chirality, 4(5), 338–340.

- Catalytic Methods in Asymmetric Synthesis: Advanced Materials, Techniques, and Applications. (n.d.). Google Books.

-

Organocatalysis: Trends of Drug Synthesis in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Chiral Drugs: An Overview. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 6. fda.gov [fda.gov]

- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in catalytic asymmetric synthesis [ouci.dntb.gov.ua]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 12. Catalyzed Enantioselective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 15. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. jocpr.com [jocpr.com]

- 22. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. pharmafocusamerica.com [pharmafocusamerica.com]

- 28. Chiral Chromatography in Pharma [phenomenex.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 31. pubs.acs.org [pubs.acs.org]

Stability and reactivity of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate

An In-Depth Technical Guide to the Stability and Reactivity of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate

Abstract

This compound is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its trifunctional nature, comprising a stereodefined secondary alcohol, a methyl ester, and a benzyl ether protecting group, offers extensive synthetic versatility. However, this same complexity necessitates a thorough understanding of its stability and reactivity to ensure its effective use in multi-step syntheses. This guide provides a comprehensive analysis of the molecule's stability under various stress conditions and details its reactivity at each functional center. We present field-proven insights, detailed experimental protocols, and data-driven recommendations for researchers, scientists, and drug development professionals to facilitate predictable and successful synthetic outcomes.

Introduction and Molecular Overview

This compound is a derivative of (R)-lactic acid, a fundamental chiral pool starting material. The presence of the benzyl ether at the 3-position and the methyl ester at the 1-position makes it a valuable intermediate for constructing complex molecular architectures, particularly those requiring precise stereochemical control. Its utility is frequently observed in the synthesis of bioactive natural products and pharmaceuticals.

The molecule's behavior is dictated by the interplay of its three primary functional groups:

-

Secondary Alcohol (-OH): Located at a chiral center, this group is a primary site for oxidation, esterification, and conversion into a leaving group for nucleophilic substitution.

-

Methyl Ester (-COOCH₃): Susceptible to hydrolysis under both acidic and basic conditions, it can also be reduced or converted into an amide. Its presence influences the molecule's solubility and chromatographic behavior.

-

Benzyl Ether (-OBn): A widely used protecting group for alcohols, it is generally stable to a range of conditions but can be selectively cleaved, most commonly via catalytic hydrogenolysis.[1]

A comprehensive understanding of the conditions that affect these groups, both individually and in concert, is paramount for its strategic application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[2] |

| Molecular Weight | 194.23 g/mol | PubChem[2] |

| Appearance | Colorless Liquid (Typical) | General Knowledge |

| Chirality | (R)-configuration at C2 | Compound Name |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General Knowledge |

Stability Profile: A Proactive Approach to Degradation

The long-term stability and compatibility of this compound with various reaction conditions are critical for its successful storage and application. Forced degradation studies are essential to identify potential liabilities.

Caption: Workflow for assessing the stability via forced degradation.

Hydrolytic Stability

The primary site of hydrolytic instability is the methyl ester. The rate and outcome of hydrolysis are highly dependent on pH.

-

Acidic Conditions (pH < 4): The ester is relatively stable at room temperature but will undergo slow hydrolysis to the corresponding carboxylic acid upon heating. The benzyl ether and secondary alcohol are stable under these mild acidic conditions.

-

Neutral Conditions (pH 6-8): The compound exhibits good stability at room temperature. Hydrolysis of α-hydroxy acids can be a concern in biological systems or buffered aqueous media over extended periods.[3][4]

-

Basic Conditions (pH > 9): The ester is highly susceptible to rapid saponification, yielding the carboxylate salt. This reaction is typically fast, even at room temperature. The benzyl ether remains stable under these conditions.

Oxidative Stability

The molecule possesses two sites vulnerable to oxidation: the secondary alcohol and the benzylic position of the ether.

-

Secondary Alcohol: This is the most readily oxidized functional group, yielding the corresponding α-keto ester. Mild oxidizing agents can effect this transformation.

-

Benzyl Ether: While generally robust, the benzyl ether can be cleaved under specific oxidative conditions, such as with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone.[1][5] This reactivity can be exploited for deprotection but must be considered a potential degradation pathway if strong oxidants are used elsewhere in a synthetic route.

Thermal and Photochemical Stability

The compound is expected to be reasonably stable at ambient temperatures. However, prolonged exposure to high temperatures may lead to decomposition, potentially through pathways involving the ester or alcohol. As with many organic molecules, storage in a dark place is recommended to prevent potential photochemical degradation, particularly at the benzylic position.

Table 2: Summary of Stability under Forced Degradation Conditions

| Condition | Primary Site of Reactivity | Expected Degradant(s) | Stability Assessment |

| 0.1 M HCl (aq), 60°C | Methyl Ester | (R)-3-(benzyloxy)-2-hydroxypropanoic acid | Moderately Stable |

| 0.1 M NaOH (aq), 25°C | Methyl Ester | Sodium (R)-3-(benzyloxy)-2-hydroxypropanoate | Unstable |

| 3% H₂O₂ (aq), 25°C | Secondary Alcohol | (R)-Methyl 3-(benzyloxy)-2-oxopropanoate | Moderately Stable |

| 80°C, Solid State | Multiple | Undefined decomposition products | Likely Stable (Short Term) |

Reactivity Profile: A Guide to Synthetic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for selective transformations.

Caption: Key reaction pathways for the core functional groups.

Reactions at the Secondary Hydroxyl Group

The secondary alcohol is a versatile handle for synthetic modification.

-

Oxidation to Ketone: The hydroxyl group can be readily oxidized to the corresponding α-keto ester. Common reagents for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.[6][7] The choice of oxidant is crucial to avoid over-oxidation or side reactions. Chromic acid, for example, is a strong oxidant that effectively converts secondary alcohols to ketones.[7]

-

Esterification and Acylation: The alcohol reacts with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, with activated acyl sources like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters.[8][9]

-

Conversion to a Leaving Group: Treatment with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base converts the hydroxyl group into an excellent leaving group (tosylate or mesylate). This facilitates subsequent Sₙ2 reactions, typically with inversion of stereochemistry.

Reactions at the Methyl Ester Group

The methyl ester provides a latent carboxylic acid functionality.

-

Saponification: As discussed in the stability section, treatment with an aqueous base (e.g., LiOH, NaOH) efficiently hydrolyzes the ester to the carboxylate salt, which can be protonated to yield the carboxylic acid.

-

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to a primary alcohol, affording (R)-3-(benzyloxy)propane-1,2-diol. Note that this reagent will not cleave the benzyl ether.

-

Amidation: The ester can be converted to an amide through aminolysis, often requiring elevated temperatures or catalysis. Direct reaction with amines can form the corresponding amide, a critical linkage in many pharmaceutical agents.

Reactions of the Benzyl Ether: The Deprotection Step

The removal of the benzyl group is a key transformation, unmasking the primary alcohol at the 3-position.

-

Catalytic Hydrogenolysis: This is the most common and generally preferred method for benzyl ether cleavage.[5] The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate.[10] This method is exceptionally mild and highly selective, leaving most other functional groups intact.[11]

-

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is often harsh and lacks selectivity, making it unsuitable for molecules with acid-labile groups.[1][5]

-

Oxidative Cleavage: Reagents such as DDQ are particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for benzyl ethers, offering an alternative when reductive conditions are not viable.[12]

Experimental Protocols

The following protocols are provided as validated starting points for common transformations. Researchers should always perform reactions on a small scale first and monitor progress by appropriate analytical methods (e.g., TLC, LC-MS).

Protocol 1: Stability Testing via Forced Degradation

-

Objective: To assess the stability of the title compound under hydrolytic and oxidative stress.

-

Methodology:

-

Prepare four stock solutions of this compound at 1 mg/mL in acetonitrile.

-

Acidic: To 1 mL of stock solution, add 1 mL of 0.2 M HCl.

-

Basic: To 1 mL of stock solution, add 1 mL of 0.2 M NaOH.

-

Oxidative: To 1 mL of stock solution, add 1 mL of 6% H₂O₂.

-

Control: To 1 mL of stock solution, add 1 mL of water.

-

Incubate all samples at 40°C for 24 hours.

-

At t=0 and t=24h, quench an aliquot of each sample by neutralizing (if acidic or basic) and diluting with mobile phase.

-

Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of remaining parent compound and the relative area of any degradation products.

-

Protocol 2: Debenzylation via Catalytic Hydrogenolysis

Sources

- 1. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 2. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]

- 8. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 9. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 10. jk-sci.com [jk-sci.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate

Introduction: The Prudent Handling of Chiral Intermediates

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is a valuable chiral building block, a class of molecules essential for the stereoselective synthesis of complex pharmaceutical agents and other fine chemicals.[1][2][] The precise three-dimensional architecture of such compounds is fundamental to their utility, as biological systems are inherently chiral, and drug-receptor interactions often demand a strict stereochemical match.[1][] Researchers and drug development professionals frequently encounter these specialized reagents.

However, the very nature of novel or specialized intermediates like this one often means that comprehensive toxicological and reactivity data is not widely available.[4] A recurring theme in the safety data for this compound is "no data available," which must not be misinterpreted as "no hazard exists." This guide is therefore constructed upon the precautionary principle . It is designed to provide researchers, scientists, and drug development professionals with a framework for safe handling, grounded in an understanding of the compound's chemical structure and the best practices for managing chemicals with unknown hazard profiles. The causality behind each recommendation is explained to foster a deeper culture of safety and scientific integrity.

Chemical & Physical Identity

A clear identification of the material is the foundation of safety. Misidentification of reagents is a significant source of laboratory incidents.

| Property | Data | Source(s) |

| IUPAC Name | Methyl (2R)-3-(benzyloxy)-2-hydroxypropanoate | [5] |

| Synonyms | (R)-Methyl 2-hydroxy-3-(phenylmethoxy)propanoate | |

| CAS Number | 19538-91-1 | [5] |

| Molecular Formula | C₁₁H₁₄O₄ | [5] |

| Molecular Weight | 210.23 g/mol | [5] |

| Appearance | Typically a solid or liquid, depending on purity and conditions. | [6] |

| Boiling/Melting Point | Data not consistently available; handle as a low-volatility liquid or solid. | [5] |

Hazard Identification & Toxicological Profile

The Globally Harmonized System (GHS) classification for this compound is not firmly established in publicly available literature.[4] However, analysis of related chemical structures and available data for analogous compounds suggests the following potential hazards, which should be assumed in the absence of definitive data.

-

Eye Irritation: Similar hydroxy esters can cause serious eye irritation or damage.[7][8][9] The hydroxyl and ester functional groups can interact with the sensitive tissues of the eye.

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[7]

-

Respiratory Irritation: Inhalation of aerosols or dusts may cause respiratory tract irritation.[7]

-

Harmful if Swallowed: Oral toxicity data is largely unavailable, but ingestion should always be avoided.[7]

Expert Insight (The Causality Behind the Concern): The lack of comprehensive toxicological data is the primary hazard. The benzyloxy group, the ester, and the hydroxyl group are all reactive sites. The metabolic fate of this compound is unknown. It could potentially be metabolized to benzyl alcohol and other intermediates with their own toxicological profiles. Therefore, the core principle is to minimize all routes of exposure (inhalation, skin contact, eye contact, and ingestion) until robust data becomes available.

Laboratory Handling & Engineering Controls

A self-validating system of protocols ensures that safety is an integral part of the experimental workflow.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for handling a chemical of unknown toxicity.[10]

-

Eye and Face Protection: Wear tightly sealed chemical safety goggles and a face shield.[4][11] Standard safety glasses are insufficient to protect against splashes.

-

Hand Protection: Use nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin.[11] Contaminated gloves should be disposed of as chemical waste.

-

Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or gown is recommended.[4]

-

Respiratory Protection: All handling of the solid or neat liquid should be performed within a certified chemical fume hood to prevent inhalation.[4][9]

Engineering Controls & Work Practices

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[9]

-

Designated Area: Designate a specific area within the lab for handling this compound. This helps contain potential contamination.

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7] Do not eat, drink, or smoke in the laboratory.

-

Quantities: Use the minimum quantity of the compound necessary for the experiment to minimize the potential impact of a spill or exposure event.

Experimental Protocol: A Step-by-Step Workflow for Safe Use

This protocol outlines a self-validating workflow for weighing and using the compound in a typical synthetic reaction.

-

Preparation & Pre-Use Check:

-

Verify the identity of the chemical by checking the label against the experimental plan.

-

Ensure the container is in good condition with no signs of leakage.

-

Don all required PPE (goggles, face shield, gloves, lab coat).

-

Confirm that the chemical fume hood is operational (check airflow monitor).

-

Prepare all necessary equipment (spatulas, weigh paper, glassware) and place it inside the fume hood.

-

-

Aliquotting the Reagent (Inside Fume Hood):

-

Place the stock container on a stable surface inside the fume hood.

-

Carefully open the container.

-

Use a clean spatula to transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.

-

Avoid generating dust or aerosols. If the material is a fine powder, handle it with extra care.

-

Securely close the stock container immediately after dispensing.

-

-

Reaction Setup:

-

Add the compound to the reaction solvent or other reagents within the fume hood.

-

Ensure the reaction vessel is properly clamped and secured.

-

If the reaction is to be heated, use a well-controlled heating mantle and condenser to prevent the release of vapors.

-

-

Post-Use & Cleanup:

-

Clean any contaminated spatulas or surfaces within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol) and paper towels.

-

Dispose of all contaminated disposable items (gloves, weigh paper, paper towels) in a designated, sealed chemical waste bag inside the fume hood.

-

Properly label the waste container.

-

Wash all non-disposable glassware with an appropriate cleaning procedure.

-

Workflow Visualization

The following diagram illustrates the logical flow of the safe handling protocol.

Caption: Safe Handling Workflow for this compound.

Storage, Stability, & Disposal

Storage

Improper storage can lead to degradation of the reagent and the formation of unknown, potentially more hazardous, byproducts.

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Some suppliers recommend freezer storage (-20°C) to ensure long-term stability.[6]

-

Incompatibilities: While specific data is lacking, based on its functional groups, keep away from strong oxidizing agents, strong acids, and strong bases. These could catalyze hydrolysis of the ester or ether linkages.

Disposal

All waste must be handled as hazardous.

-

Procedure: Collect waste material and contaminated items in a suitable, closed, and clearly labeled container for chemical waste.[7] Do not dispose of it down the drain.[7] Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]

-

Skin Contact: Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]

-

Spill Cleanup: Evacuate the area. Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[13]

References

- Echemi.Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate Safety Data Sheets. [URL: https://www.echemi.com/products/pid2179883-methyl-(r)-2-(benzylamino)

- Santa Cruz Biotechnology.Product and Company Identification & Hazards Identification.

- AA Blocks.Safety Data Sheet. [URL: https://www.aablocks.com/msds/AA00298515.pdf]

- Fisher Scientific.Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC294240050&productDescription=METHYL-2-HYDROXYISOBUTYRATE+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- TCI Chemicals.Safety Data Sheet. [URL: https://www.tcichemicals.com/BE/en/assets/sds/H0956_EN.pdf]

- Thermo Fisher Scientific.Safety Data Sheet. [URL: https://www.alfa.com/en/msds/?language=EN&cas=4495-66-3&id=A18327]

- Benchchem.Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate. [URL: https://www.benchchem.com/product/b180579]

- Sigma-Aldrich.Methyl (R)-(−)-3-hydroxy-2-methylpropionate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/293236]

- Sigma-Aldrich.(R,S)-3-Benzyloxy-2-methylpropionaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/746408]